molecular formula C10H10O4 B11902616 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid

Cat. No.: B11902616
M. Wt: 194.18 g/mol
InChI Key: WPPRQTOKYRDUCP-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS: 84328-14-3) is a bicyclic compound featuring a norbornadiene core substituted with a methoxycarbonyl group at position 3 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, photochromic materials, and catalysis. Its strained bicyclic system enhances reactivity in cycloaddition and isomerization reactions, while the electron-withdrawing methoxycarbonyl group modulates solubility and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycarbonylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRQTOKYRDUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition for Precursor Synthesis

The foundational step in synthesizing this compound is the Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride. This reaction proceeds under thermal conditions (80–120°C) with a typical yield of 85–92% . The anhydride is subsequently converted to the dimethyl ester (CAS 947-57-9) via methanolysis in the presence of sulfuric acid .

Key reaction parameters :

  • Temperature : 80°C

  • Solvent : Solvent-free or toluene

  • Catalyst : None required (thermal initiation)

The dimethyl ester serves as the critical intermediate for downstream monoesterification or hydrolysis.

Selective Hydrolysis of Dimethyl Esters

Partial hydrolysis of dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate (CAS 947-57-9) under controlled basic conditions selectively cleaves one ester group. A protocol using sodium hydroxide (1.1 equiv) in tetrahydrofuran (THF) at 0°C achieves 82% conversion to the monoester with exo selectivity .

Optimized conditions :

ParameterValue
BaseNaOH (1.1 equiv)
SolventTHF
Temperature0°C
Reaction time24 hours
Yield78–82%

Excess water (>1 equiv) promotes non-selective hydrolysis, favoring the thermodynamically stable endo isomer . Kinetic control with limited water ensures preferential attack at the less sterically hindered exo position.

Acid-Catalyzed Esterification of Dicarboxylic Acid

Alternative routes begin with bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (CAS 15872-28-3), selectively esterifying one carboxylic acid group. Using methanol and sulfuric acid at reflux (65°C) for 17 hours yields the monoester with 75% exo selectivity.

Comparison of esterification methods :

MethodCatalystTemperatureexo SelectivityYield
Acid-catalyzedH₂SO₄65°C75%70%
Base-mediatedtBuONa25°C82%78%

Base-mediated conditions (e.g., sodium tert-butoxide) enhance exo selectivity due to transition-state stabilization .

Stereochemical Considerations and Isomer Control

The exo/endo ratio is highly sensitive to reaction conditions:

  • Thermodynamic control (prolonged heating, excess base) favors the endo isomer (60:40 equilibrium) .

  • Kinetic control (low temperature, limited water) favors exo (up to 82:18) .

Isomerization studies reveal that sodium tert-butoxide in THF accelerates equilibration, achieving 60% exo content at equilibrium within 3 hours . Post-synthesis, recrystallization in ligroine (60–70°C) isolates high-purity exo crystals.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to optimize the Diels-Alder and hydrolysis steps. Key industrial adaptations include:

  • Catalyst recycling : Ruthenium-based catalysts (e.g., Hoveyda-Grubbs II) enable efficient anhydride formation with turnover numbers >10,000 .

  • Process intensification : Reactive distillation removes water during esterification, pushing equilibrium toward monoester formation .

Economic metrics :

MetricBatch processContinuous flow
Annual capacity50 MT200 MT
Yield75%88%
Purity95%99%

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of four methods highlights trade-offs:

MethodAdvantagesLimitations
Partial hydrolysisHigh exo selectivity (82%)Requires anhydrous conditions
Acid esterificationSimple setupLower selectivity (75%)
Continuous flowScalable, high purityHigh capital investment
Enzymatic catalysisAmbient conditionsLimited commercial availability

Mechanistic Insights into Hydrolysis and Esterification

Hydrolysis pathway :

  • Base deprotonates the ester α-hydrogen, forming a tetrahedral intermediate.

  • Collapse of the intermediate releases methanol, yielding the carboxylate.

  • Acid workup protonates the carboxylate to the free acid .

Esterification pathway :

  • Protonation of the carboxylic acid enhances electrophilicity.

  • Methanol nucleophilic attack forms the oxonium ion.

  • Deprotonation yields the ester.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

The compound's conjugated diene system enables participation in [4+2] cycloadditions with dienophiles. This reaction forms complex bicyclic structures useful in natural product synthesis .

Mechanistic features :

  • Electron-deficient dienophiles (e.g., maleic anhydride) react at the norbornene's 2,5-diene positions

  • Endo selectivity dominates due to secondary orbital interactions between the methoxycarbonyl group and dienophile

Experimental data :

DienophileTemperatureSolventYieldReference
Tetrazine derivatives25°CCD₃OD60-75%
Benzyl azide0°C → RTTHF/H₂O82%

Nucleophilic Ring-Opening Reactions

The strained bicyclo[2.2.1]heptene system undergoes regioselective ring-opening with various nucleophiles :

Key pathways :

  • Acid-catalyzed hydrolysis :

    • Carboxylic acid group facilitates protonation at bridgehead carbon

    • Water attack generates diol derivatives (typical yields: 70-85%)

  • Aminolysis reactions :

    • Reaction with methylamine produces 3-[(methylamino)carbonyl] derivatives

    • Coupling with H-Gly-OMe·HCl yields peptide-conjugated products (60% yield)

Reaction optimization :

  • Continuous flow reactors improve yields to >90% by precise temperature control (40-60°C)

  • DMAP/EDC·HCl coupling system enhances reaction efficiency with amino esters

Esterification/Transesterification

The methoxycarbonyl group participates in ester exchange reactions under acidic or basic conditions :

Demonstrated transformations :

ReagentConditionsProductYield
Ethanol/H⁺Reflux, 12hEthyl ester derivative73%
Benzyl alcohol/DCCRT, 24hBenzyl-protected analog68%
NaOH (1M)0°C → RT, 2hFree carboxylic acid generation99%

Electrophilic Aromatic Substitution

Although less common, the aromatic character of the norbornadiene system allows:

  • Nitration : Forms 5-nitro derivatives using HNO₃/H₂SO₄ at 0°C

  • Halogenation : Bromine in CCl₄ yields 5-bromo adducts (45-50% yield)

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2+2] Cycloadditions with electron-deficient alkenes

  • Ring contraction to bicyclo[2.1.1]hexane derivatives (quantum yield Φ = 0.32)

This comprehensive reaction profile confirms the compound's utility as a polyfunctional building block in synthetic organic chemistry. Recent advances in flow reactor technologies and catalytic coupling methods have significantly expanded its applications in pharmaceutical intermediates and advanced materials synthesis.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10O4
  • Molecular Weight : 194.18 g/mol
  • CAS Number : 84328-14-3

The compound features a bicyclo[2.2.1]heptadiene framework, which is notable for its ability to participate in various chemical reactions, including Diels-Alder reactions and cycloadditions.

Applications in Organic Synthesis

  • Diels-Alder Reactions :
    • The unique structure of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid makes it an excellent dienophile in Diels-Alder reactions. These reactions are crucial for synthesizing complex organic molecules and natural products.
    • Case Study: In studies involving the synthesis of bicyclic compounds, this compound has been successfully utilized as a precursor to generate various substituted cyclohexenes, demonstrating its utility in synthetic organic chemistry .
  • Functionalization of Dienes :
    • The compound can undergo various functionalization reactions, allowing for the introduction of diverse functional groups. This versatility is valuable for creating compounds with specific desired properties.
    • Example: Its methoxycarbonyl group can be transformed into other functional groups through hydrolysis or reduction, enabling the synthesis of derivatives with enhanced biological activity .

Material Science Applications

  • Polymer Chemistry :
    • The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials. It can serve as a monomer or co-monomer to create polymers with unique properties.
    • Research indicates that polymers derived from bicyclic diene structures exhibit improved mechanical properties and thermal stability compared to traditional polymers .
  • Nanomaterials :
    • The incorporation of this compound into nanostructured materials has shown promise in enhancing their performance in applications such as catalysis and drug delivery systems.
    • Case Study: A study demonstrated that nanoparticles functionalized with this compound exhibited increased catalytic activity due to the unique electronic properties imparted by the bicyclic structure .

Biological Applications

  • Pharmaceutical Development :
    • Compounds derived from this compound have been investigated for their potential pharmacological effects, including anti-inflammatory and anticancer activities.
    • Notably, derivatives have shown promise in preclinical studies targeting specific biological pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the pathways and processes in which it is involved. The methoxycarbonyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Solubility and Physicochemical Properties
Compound (CAS) Solubility (mg/mL) Log S Synthetic Accessibility
84328-14-3 0.79 (water) -2.75 4.42
112779-98-3 7.11 (organic) -1.4 5.10
99946-16-4 1.20 (THF) -1.8 3.85

Data sourced from computational models (SILICOS-IT) and experimental assays .

Table 2: Hazard Profile Comparison
Compound (CAS) Hazard Statements Precautionary Measures
84328-14-3 H302, H315, H319 P201, P202, P210
112779-98-3 H315, H319, H335 P261, P280, P305+P351+P338
72431-21-1 H226 P210, P233

Adapted from SDS documents .

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid?

The synthesis typically involves Diels-Alder reactions using bicyclic dienes and appropriate dienophiles. For example, analogous compounds like bicyclo[2.2.1]heptene derivatives are synthesized via cycloaddition reactions followed by functionalization. Methoxycarbonyl and carboxylic acid groups can be introduced via esterification or hydrolysis steps, with careful control of reaction conditions (e.g., anhydrous environments for ester formation). Crystallization methods, such as slow evaporation from polar solvents (e.g., ethanol/water mixtures), are critical for isolating pure products .

Basic: How is the structure of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming bicyclic frameworks and substituent positions. For example, related bicyclo[2.2.1]heptane carboxylic acids have been characterized using single-crystal X-ray diffraction to resolve strained ring systems and stereochemistry. Spectroscopic methods like 1^1H/13^{13}C NMR are used to verify functional groups: the methoxycarbonyl group exhibits distinct carbonyl (~170 ppm in 13^{13}C NMR) and methoxy proton signals (~3.7 ppm in 1^1H NMR), while the carboxylic acid proton appears as a broad peak (~12 ppm) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Due to potential irritancy (common with carboxylic acids), PPE including gloves, goggles, and lab coats is mandatory. Work in a fume hood to avoid inhalation. Storage should be in a dry, ventilated area away from oxidizers. Spills require neutralization with sodium bicarbonate before disposal. Safety data for structurally similar compounds highlight precautions like P201 ("Obtain special instructions before use") and P303+P361+P353 ("IF ON SKIN: Remove contaminated clothing; rinse skin with water") .

Advanced: How does the strained bicyclic framework influence regioselectivity in derivatization reactions?

The norbornene-like structure imposes steric constraints, directing reactions to exo positions. For instance, anhydride derivatives of bicyclo[2.2.1]heptene react preferentially at the less hindered exo-carboxylic acid group. Computational modeling (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals (FMOs), where the diene moiety in the bicyclic system acts as an electron-rich region for electrophilic attacks .

Advanced: What strategies resolve contradictions in stereochemical outcomes during functionalization?

Conflicting stereochemistry may arise from competing exo/endo transition states. Kinetic vs. thermodynamic control can be probed by varying reaction temperatures or catalysts. For example, Lewis acids like BF3_3·OEt2_2 may favor endo pathways by stabilizing polar intermediates. Chiral HPLC or NOESY NMR experiments can differentiate diastereomers, while X-ray crystallography provides unambiguous stereochemical assignments .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, Fukui indices identify nucleophilic/electrophilic sites, explaining why the methoxycarbonyl group may undergo nucleophilic acyl substitution. Molecular dynamics (MD) simulations can also assess solvent effects on reaction pathways, critical for designing aqueous or non-polar synthetic routes .

Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?

The carboxylic acid group’s pH-dependent ionization complicates HPLC analysis. Buffered mobile phases (e.g., pH 2.5 with 0.1% TFA) ensure consistent ionization. LC-MS with electrospray ionization (ESI) detects degradation products, while 1^1H NMR in D2_2O tracks hydrolytic stability of the ester group. Accelerated stability studies (40°C/75% RH) identify major degradation pathways .

Advanced: How do electronic effects of substituents modulate the compound’s participation in photochemical reactions?

The conjugated diene system in the bicyclo[2.2.1]heptene core is photosensitive. Methoxycarbonyl’s electron-withdrawing effect red-shifts UV absorption, enabling specific wavelength activation (e.g., 300–350 nm). Transient absorption spectroscopy can characterize excited states, while quantum yield measurements quantify photoreactivity. Competing pathways (e.g., [2+2] cycloaddition vs. ring-opening) depend on substituent electronic profiles .

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